Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
CAS No.: 119102-24-8
Cat. No.: VC20827841
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate - 119102-24-8](/images/no_structure.jpg)
Specification
CAS No. | 119102-24-8 |
---|---|
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.22 g/mol |
IUPAC Name | ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
Standard InChI | InChI=1S/C9H15NO2/c1-2-12-8(11)9-3-5-10(7-9)6-4-9/h2-7H2,1H3 |
Standard InChI Key | CPHZSWAWMNOQJI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C12CCN(C1)CC2 |
Canonical SMILES | CCOC(=O)C12CCN(C1)CC2 |
Introduction
Chemical Properties and Structure
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate features a bicyclic structure that includes a nitrogen atom at the 1-position of the azabicyclo[2.2.1]heptane ring system, with an ethyl carboxylate group at the 4-position. This arrangement gives the molecule its unique spatial configuration and reactivity profile. The compound has specific identifiers that facilitate its cataloging and study in chemical databases worldwide.
Basic Identification
The chemical identity of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is established through several standard parameters:
Parameter | Value |
---|---|
CAS Number | 119102-24-8 |
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.22 g/mol |
IUPAC Name | Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
This compound belongs to the broader class of azabicyclic compounds, which incorporate a nitrogen atom within a bicyclic framework. The presence of the ethyl carboxylate group contributes to its potential application in various chemical transformations and pharmaceutical preparations.
Structural Features
The structural complexity of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate arises from its bicyclic arrangement. The azabicyclo[2.2.1]heptane core consists of two fused rings sharing two carbon atoms, with a nitrogen atom at a bridgehead position. The ethyl carboxylate group at the 4-position extends from this bicyclic framework, creating potential for specific interactions with biological targets.
The compound's chemical structure contributes significantly to its binding potential with various biological receptors and enzymes. The rigid bicyclic framework constrains the molecule's conformational flexibility, potentially enhancing its selectivity for specific biological targets.
Synthesis Methods
The synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves multiple chemical transformations that can vary depending on laboratory conditions and available starting materials. The synthetic pathways typically focus on constructing the azabicyclic core followed by functionalization at the desired positions.
Synthetic Challenges
The construction of the strained azabicyclic ring system presents significant synthetic challenges. Controlling the stereochemistry during ring formation is particularly important when specific stereoisomers are desired for biological testing. Modern synthetic approaches often employ catalytic methods and protecting group strategies to achieve the desired stereochemical outcome.
Related Compounds and Structural Analogs
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate belongs to a family of structurally related compounds that share similar chemical features. Understanding these relationships helps contextualize its chemical behavior and potential applications.
Carboxylate Derivative
A closely related compound is 1-Azabicyclo[2.2.1]heptane-4-carboxylate, which is the carboxylate form rather than the ethyl ester. This compound has a molecular formula of C7H10NO2 and a molecular weight of 140.16 g/mol . The structural relationship between these compounds is significant, as the carboxylate can be considered a precursor to the ethyl ester through an esterification reaction.
The carboxylate form can be represented by the SMILES notation C1CN2CCC1(C2)C(=O)[O-] and has the InChI identifier InChI=1S/C7H11NO2/c9-6(10)7-1-3-8(5-7)4-2-7/h1-5H2,(H,9,10)/p-1 . These notations provide standardized representations of the compound's structure for computational chemistry applications.
Aldehyde Analog
Another related compound is 1-Azabicyclo[2.2.1]heptane-4-carboxaldehyde, which features an aldehyde group instead of the carboxylate or ester functionality. This compound has a CAS Number of 126344-05-6, a molecular weight of 125.168 g/mol, and a molecular formula of C7H11NO . The aldehyde functionality introduces different chemical reactivity compared to the ester group, particularly in terms of oxidation-reduction reactions and nucleophilic additions.
Structural Comparison
The following table presents a comparative analysis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate and its structural analogs:
Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group |
---|---|---|---|
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate | C9H15NO2 | 169.22 | Ethyl ester |
1-Azabicyclo[2.2.1]heptane-4-carboxylate | C7H10NO2 | 140.16 | Carboxylate |
1-Azabicyclo[2.2.1]heptane-4-carboxaldehyde | C7H11NO | 125.17 | Aldehyde |
These structural relationships provide insights into potential synthetic pathways and chemical transformations involving Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate.
Physical and Chemical Properties
Understanding the physical and chemical properties of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is essential for its handling, storage, and application in research settings.
Physical State and Stability
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate typically exists as a solid at room temperature. Like many ester compounds, it may be sensitive to hydrolysis under extreme pH conditions or prolonged exposure to moisture. Proper storage conditions are important to maintain the compound's integrity over extended periods.
Chemical Reactivity
The reactivity of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is primarily determined by its functional groups:
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The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, transesterification to form different esters, or reduction to form alcohols or aldehydes.
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The nitrogen atom in the azabicyclic system can participate in alkylation or acylation reactions, though its reactivity may be limited due to steric constraints within the bicyclic framework.
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The bicyclic skeleton itself is relatively stable but may undergo ring-opening reactions under specific conditions.
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